2-bromo-4-chlorophenyl 3-nitrobenzoate
Description
2-Bromo-4-chlorophenyl 3-nitrobenzoate is a halogenated aromatic ester featuring a bromine atom at the 2-position, a chlorine atom at the 4-position on the phenyl ring, and a nitro group at the 3-position of the benzoate moiety. Its molecular formula is C₁₃H₇BrClNO₄, with a molecular weight of 373.56 g/mol. The compound’s reactivity and applications stem from the electron-withdrawing effects of the nitro group and the steric/electronic influences of the halogens. It is primarily used in organic synthesis and pharmaceutical research as a precursor or intermediate due to its tunable electrophilicity .
Properties
IUPAC Name |
(2-bromo-4-chlorophenyl) 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClNO4/c14-11-7-9(15)4-5-12(11)20-13(17)8-2-1-3-10(6-8)16(18)19/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNKVAGTQAPSPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chlorophenyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 2-bromo-4-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-chlorophenyl 3-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-nitrobenzoic acid and 2-bromo-4-chlorophenol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Ester Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products
Nucleophilic Substitution: Substituted derivatives of this compound.
Reduction: 2-bromo-4-chlorophenyl 3-aminobenzoate.
Ester Hydrolysis: 3-nitrobenzoic acid and 2-bromo-4-chlorophenol.
Scientific Research Applications
2-bromo-4-chlorophenyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving nucleophilic substitution and reduction reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-4-chlorophenyl 3-nitrobenzoate depends on its chemical interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromine and chlorine atoms can also participate in halogen bonding with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Effects
The positions and types of halogen substituents significantly influence chemical properties and biological activity:
- This positional change may also affect binding to biological targets .
- 4-Bromo-2-chlorophenyl 3-nitrobenzoate : Swapping bromine and chlorine positions modifies steric interactions and electronic distribution, which could impact solubility and intermolecular interactions in crystal packing .
- Ethyl 3-amino-4-chloro-2-nitrobenzoate: Replacing the bromine with an amino group introduces hydrogen-bonding capability, enhancing interactions with enzymes or receptors. However, the absence of bromine reduces lipophilicity, affecting membrane permeability .
Table 1: Substituent Effects on Key Properties
| Compound | Halogens/Nitro Position | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 2-Bromo-4-chlorophenyl 3-nitrobenzoate | Br (2), Cl (4), NO₂ (3) | 373.56 | High electrophilicity, moderate solubility |
| 4-Bromo-2-chlorophenyl 3-nitrobenzoate | Br (4), Cl (2), NO₂ (3) | 373.56 | Altered steric effects, similar reactivity |
| Ethyl 3-amino-4-chloro-2-nitrobenzoate | Cl (4), NH₂ (3), NO₂ (2) | 274.68 | Enhanced H-bonding, lower lipophilicity |
Ester Group Variations
The nature of the ester group (e.g., phenyl vs. alkyl) affects stability and application:
- Methyl 2-[[2-(3-bromophenyl)acetyl]amino]-4-chloro-5-nitrobenzoate: Introducing an acetylated amino group adds hydrogen-bonding sites, enhancing specificity in biochemical interactions .
Table 2: Ester Group Impact
| Compound | Ester Group | Key Feature | Application |
|---|---|---|---|
| This compound | Phenyl | Aromatic, planar structure | Catalyst in coupling reactions |
| Benzyl 3-bromo-2-chloro-6-fluorobenzoate | Benzyl | Increased steric bulk | Polymer synthesis |
| Methyl 2-amino-4-bromo-5-fluorobenzoate | Methyl | Small, flexible | Drug delivery systems |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
